molecular formula C27H22O2 B1354342 9,9-Bis(4-methoxyphenyl)-9h-fluorene CAS No. 117766-40-2

9,9-Bis(4-methoxyphenyl)-9h-fluorene

Cat. No.: B1354342
CAS No.: 117766-40-2
M. Wt: 378.5 g/mol
InChI Key: BYDIWLYAWBNCAQ-UHFFFAOYSA-N
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Description

9,9-Bis(4-methoxyphenyl)-9h-fluorene is a compound known for its unique structural properties and applications in various scientific fields. It is a fluorene derivative with two methoxyphenyl groups attached at the 9th position. This compound is particularly significant in the development of hole-transport materials for perovskite solar cells due to its ability to facilitate efficient hole extraction and transfer .

Preparation Methods

The synthesis of 9,9-Bis(4-methoxyphenyl)-9h-fluorene typically involves the reaction of fluorene with 4-methoxybenzene under specific conditions. The process generally includes:

    Synthetic Routes: The reaction begins with the bromination of fluorene to form 9-bromofluorene. This intermediate is then subjected to a Grignard reaction with 4-methoxyphenylmagnesium bromide to yield the desired product.

    Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Chemical Reactions Analysis

9,9-Bis(4-methoxyphenyl)-9h-fluorene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert it into more saturated derivatives, which may have different electronic properties.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings, altering the compound’s properties.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction.

    Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9,9-Bis(4-methoxyphenyl)-9h-fluorene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 9,9-Bis(4-methoxyphenyl)-9h-fluorene exerts its effects is primarily related to its ability to facilitate hole transport in photovoltaic devices. The compound’s structure allows for efficient hole extraction and transfer, which is essential for the performance of perovskite solar cells. The methoxy groups enhance the compound’s solubility and film-forming properties, contributing to its effectiveness as a hole-transport material .

Comparison with Similar Compounds

9,9-Bis(4-methoxyphenyl)-9h-fluorene is compared with other similar compounds to highlight its uniqueness:

Similar Compounds

Properties

IUPAC Name

9,9-bis(4-methoxyphenyl)fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O2/c1-28-21-15-11-19(12-16-21)27(20-13-17-22(29-2)18-14-20)25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h3-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDIWLYAWBNCAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472557
Record name 9H-Fluorene, 9,9-bis(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117766-40-2
Record name 9H-Fluorene, 9,9-bis(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 500 mL four-necked flask, 35.0 g (0.10 mole) of 9,9-bis(4-hydroxyphenyl)-9H-fluorene and 300 mL of dimethylformamide were fed, and the resulting mixture was allowed to dissolve, followed by addition of 63.6 g (0.46 mole) of potassium carbonate to the resulting solution. The resulting mixture was cooled to 10° C. and 31.2 g (0.22 mole) of methyl iodide was added thereto dropwise, followed by stirring the mixture for 6 hours. To this mixture, 500 mL of methyl isobutyl ketone was fed, and the resulting mixture was washed 3 times with 400 mL of water, followed by concentrating thereof under reduced pressure to obtain a crude product. To this crude product, 300 mL of methyl isobutyl ketone was added and the crude product was allowed to dissolve under heat, followed by addition of 300 mL of methanol, collection of yielded crystals by filtration and drying thereof to obtain 29.7 g of 9,9-bis(4-methoxyphenyl)-9H-fluorene. The yield was 79%. On the other hand, 4.77 g (0.02 mole) of bis(4-fluorophenyl)sulfoxide and 30 ml of dimethylformamide were fed to a 100 mL four-necked flask and allowed to dissolve, followed by addition of 2.20 g (0.055 mole) of sodium hydroxide and 1.60 g (4.0×10−3 mole) of tetrabutylammonium hydrosulfate to the resulting solution and replacement of the atmosphere with nitrogen. To this mixture, 6.91 g (0.05 mole) of 2,4-dimethylbenzenethiol was added dropwise, and the resulting mixture was heated to 48° C. and stirred for 11 hours. To this mixture, 500 mL of ethyl acetate was fed, and the resulting mixture was washed 4 times with 300 mL of water and concentrated under reduced pressure to yield crystals which were then collected by filtration and dried to obtain 5.67 g of bis[4-(2,4-dimethylphenylsulfanyl)phenyl)sulfoxide. The yield was 60%. By following the same procedure as in Example 1 except that 2.28 g (0.0048 mole) of bis[4-(2,4-dimethylphenylsulfanyl)phenyl]sulfoxide was used instead of bis(hydroxyphenyl)sulfoxide and that 1.75 g (0.0048 mole) of 9,9-bis(4-methoxyphenyl)-9H-fluorene was used instead of 9,9-bis(4-hydroxyphenyl)-9H-fluorene, 3.48 g of trifluoromethanesulfonate bis[4-(2,4-dimethylbenzenesulfanyl)phenyl][2-methoxy-[5-(9H-fluorene-9-yl(4-methoxyphenyl)methyl)phenyl]sulfonium was obtained. The yield was 74%. To a 50 mL four-necked flask, 0.99 g (1.0×10−3 mole) of the obtained compound and 10.0 g of acetic acid were fed and the compound was allowed to dissolve, followed by addition of 0.0165 g (5.0×10−5 mole) of sodium tungstate dihydrate and dropwise addition of 0.91 g (8.0×10−3 mole) of 30% aqueous hydrogen peroxide solution to the resulting solution, heating of the resulting mixture to 60° C. and stirring thereof for 3 hours. To the mixture, 30 mL of methyl isobutyl ketone was fed, and the resulting mixture was washed 3 times with 30 mL of water, followed by concentrating thereof under reduced pressure. The MALDI-TOFMASS of this crude product was measured to find a peak at 1307.22, so that coexistence of single fluorene bisphenol molecule wherein sulfoniation occurred at 2 positions (compound No. 11B) was confirmed. This product was dissolved into 30 mL of methyl isobutyl ketone again and 30 mL of p-xylene was added to the resulting solution, followed by collection of yielded crystals by filtration and drying thereof to obtain the compound No. 11. The yielded amount was 0.051 g, and the yield was 4.8%.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
300 mL
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reactant
Reaction Step One
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63.6 g
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reactant
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31.2 g
Type
reactant
Reaction Step Three
[Compound]
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crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Four
[Compound]
Name
crude product
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0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six
Quantity
500 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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